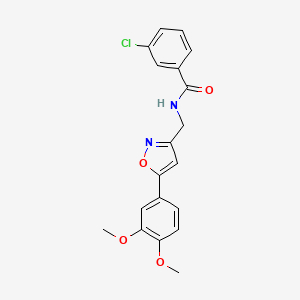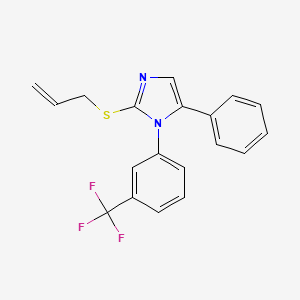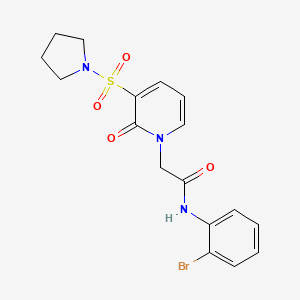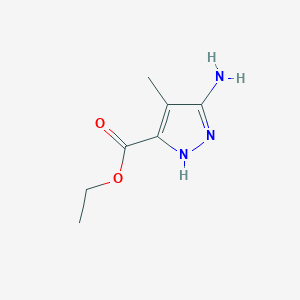![molecular formula C25H26N2O B2879928 2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1797172-21-4](/img/structure/B2879928.png)
2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry.
Aplicaciones Científicas De Investigación
2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials
Direcciones Futuras
The future directions in the research of “2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide” could involve exploring its potential biological activities and developing new synthetic strategies . It could also involve studying its physicochemical parameters and structure-activity relationship .
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .
Mode of Action
The presence of the pyrrolidine ring in the compound suggests that it may interact with its targets through sp3 hybridization . This interaction could lead to changes in the target’s function, although the specific changes would depend on the nature of the target.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
The presence of the pyrrolidine ring in the compound suggests that it may have favorable adme properties . The impact of these properties on the compound’s bioavailability would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is administered.
Result of Action
Compounds containing a pyrrolidine ring are known to have various biological effects . The specific effects of 2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide would depend on its targets and the nature of its interactions with these targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves the reaction of N-(1-phenylvinyl)acetamide with 1,2-diphenylethyne in the presence of a palladium catalyst and tertiary amyl alcohol . This method yields a highly functionalized pyrrole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its ability to explore pharmacophore space.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole Derivatives: Used in the synthesis of compounds with antitumor potential.
Uniqueness
2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide stands out due to its unique combination of a pyrrolidine ring with diphenyl and acetamide groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(24(20-11-4-1-5-12-20)21-13-6-2-7-14-21)26-19-23-17-10-18-27(23)22-15-8-3-9-16-22/h1-9,11-16,23-24H,10,17-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXECEBHREOUJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)

![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)


![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)



![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
![3-(3,3-dimethyl-2-oxobutyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
